molecular formula C9H9F2NO B13053505 (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13053505
M. Wt: 185.17 g/mol
InChI Key: ZWHVAEQQJDBFBA-SSDOTTSWSA-N
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Description

(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a dihydrobenzo[B]furan ring, which is further substituted with an amine group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the introduction of the difluoromethyl group into the dihydrobenzo[B]furan ring. One common method is the nucleophilic fluorination of a suitable precursor. For instance, the reaction of a dihydrobenzo[B]furan derivative with a difluoromethylating agent such as difluoromethyl bromide under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability .

Mechanism of Action

The mechanism of action of (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target sites. Additionally, the compound may participate in metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group in (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its mono- and trifluoromethyl counterparts. These characteristics make it particularly valuable in drug design and other applications .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

(3S)-6-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H9F2NO/c10-9(11)5-1-2-6-7(12)4-13-8(6)3-5/h1-3,7,9H,4,12H2/t7-/m1/s1

InChI Key

ZWHVAEQQJDBFBA-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C=C(C=C2)C(F)F)N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)C(F)F)N

Origin of Product

United States

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